

Application Notes and Protocols for Nintedanib Administration in Mouse Models

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Compound of Interest

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Introduction

Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).^{[1][2]} Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).^{[1][3]} By inhibiting these signaling pathways, nintedanib effectively modulates processes such as angiogenesis, fibroblast proliferation, and extracellular matrix deposition, making it a valuable tool for preclinical research in various disease models, including fibrosis and cancer.^{[4][5]} These application notes provide detailed protocols and recommended dosages for the use of nintedanib in mouse models of various diseases.

Data Presentation: Recommended Nintedanib Dosages in Mouse Models

The following table summarizes recommended dosages of nintedanib for various mouse models, based on published literature.

Disease Model	Mouse Strain	Administration Route	Dosage	Vehicle	Reference(s)
Cancer					
Pancreatic Cancer (AsPC-1 xenograft)	Athymic nu/nu	Intraperitoneal Injection	25 mg/kg, 5x/week	PBS	[4]
Pancreatic Cancer (HPAF-II, MIA PaCa-2 xenografts)	SCID	Oral Gavage	50 mg/kg, 5x/week	0.5% Hydroxyethyl cellulose (HEC)	[6]
Pancreatic Cancer (KPC orthotopic)	C57BL/6	Oral Gavage	50 mg/kg, 2x/week	20% HP- β -CD in saline	[7]
Colorectal Cancer (LS174T xenograft)	Balb/cA nude	Oral Gavage	10, 50, or 100 mg/kg, daily	Water	[8]
Triple-Negative Breast Cancer (MDA-MB-231/LM2-4)	SCID	Oral Gavage	50 mg/kg, daily	Double distilled water	[9]
Fibrosis					
Liver Fibrosis (CCI4-induced)	C57BL/6	Oral Gavage	30 or 60 mg/kg, daily	Not Specified	[10]
Peritoneal Fibrosis (CG-induced)	C57BL/6	Oral Gavage	50 mg/kg, daily	50 μ L DMSO diluted in 100	[11] [12] [13]

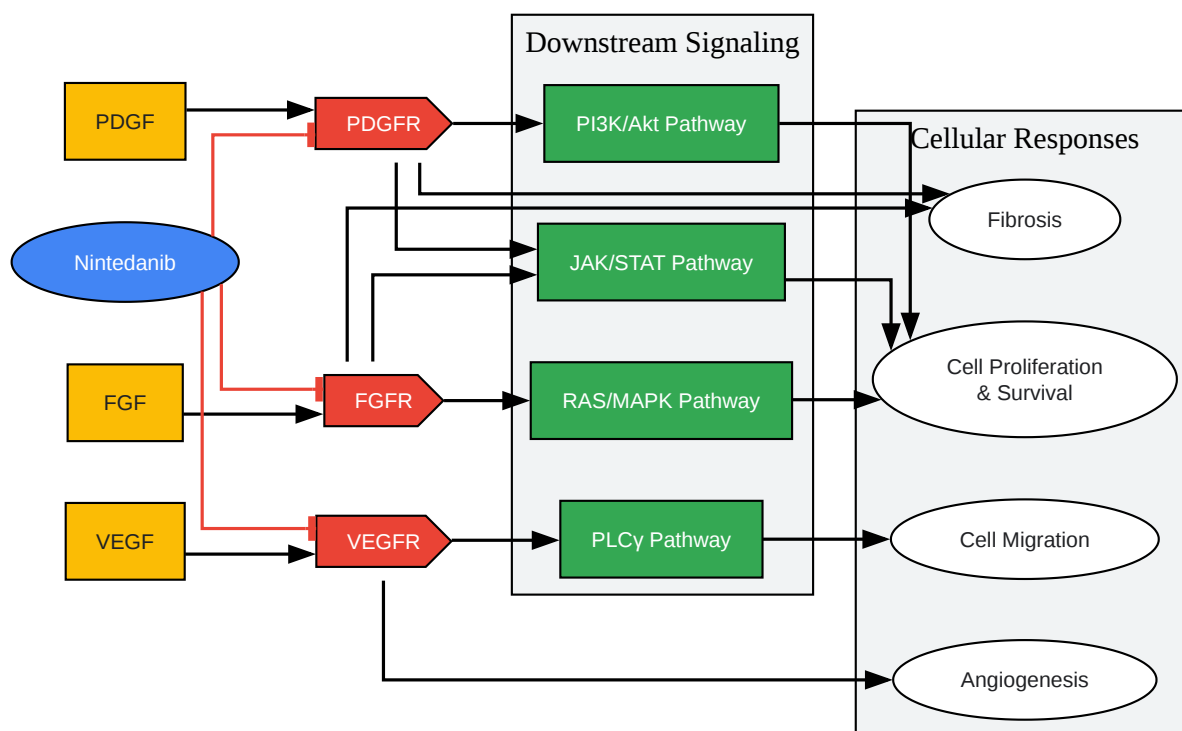
μL 0.9%
saline

Pulmonary Fibrosis (Bleomycin- induced)	C57BL/6	Oral Gavage	50 mg/kg, 5x/week for 3 weeks	0.5% Hydroxyethyl cellulose (HEC)	[6]
Pulmonary Fibrosis (Bleomycin- induced)	C57BL/6	Oral Gavage	60 mg/kg, every other day	0.1 mL CMC- Na	[2]
Other					
Radiation- Induced Lung Injury	C57BL/6	Oral Gavage	40 mg/kg (low dose) or 80 mg/kg (high dose), daily	Saline	[14]

Signaling Pathways and Experimental Workflows

Nintedanib Signaling Pathway

Nintedanib functions by competitively binding to the intracellular ATP-binding pocket of several receptor tyrosine kinases, primarily VEGFR, FGFR, and PDGFR.[9][15] This inhibition blocks the autophosphorylation of these receptors and subsequently halts downstream signaling cascades.[15] Key downstream pathways affected include the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, ultimately leading to reduced cell proliferation, migration, and fibrotic tissue remodeling.[15] Nintedanib also exhibits activity against non-receptor tyrosine kinases such as Src.[2]

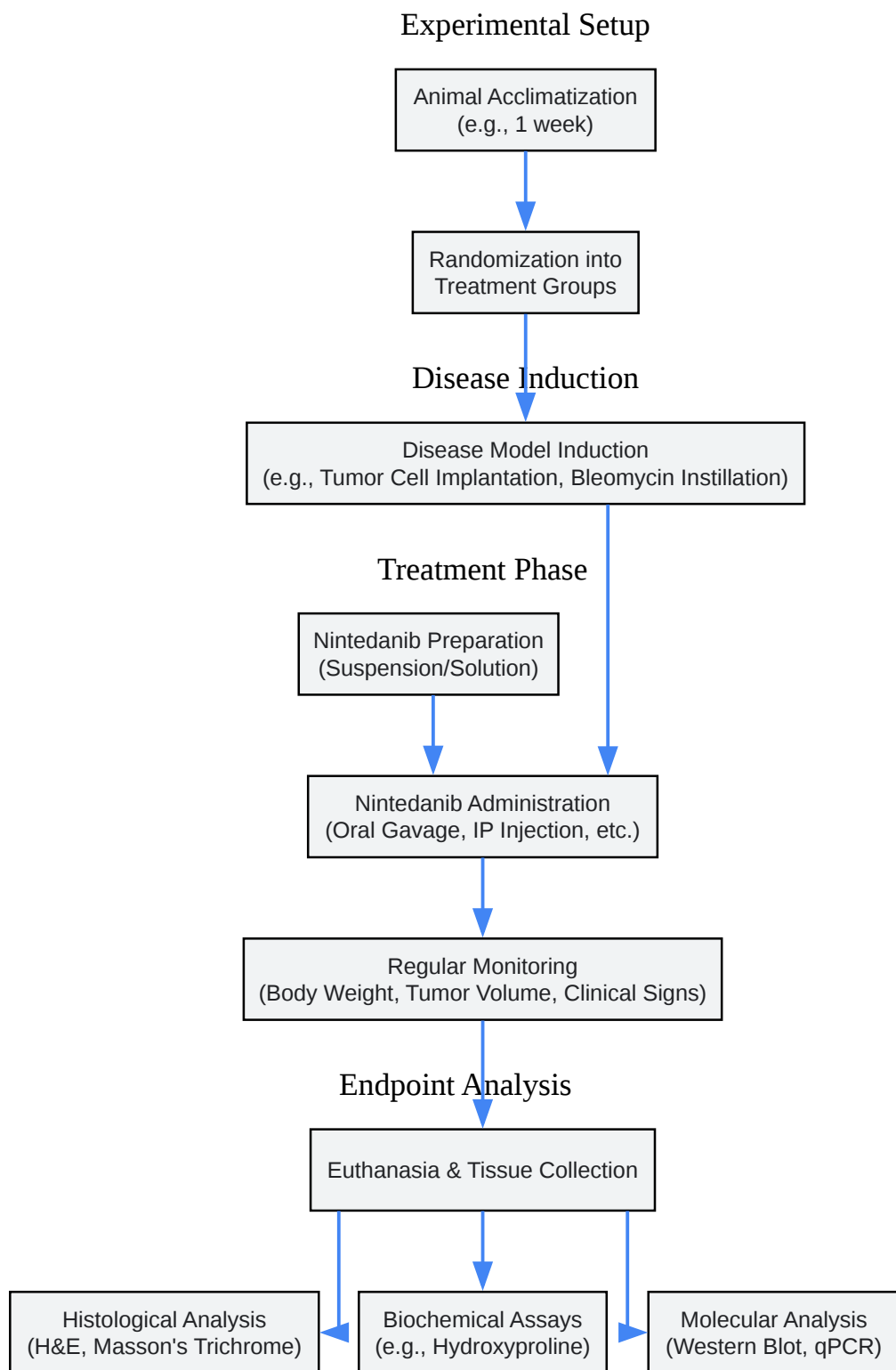


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Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling pathways.

Experimental Workflow for In Vivo Studies

A typical experimental workflow for evaluating the efficacy of nintedanib in a mouse model involves several key stages, from model induction to endpoint analysis.



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Caption: General experimental workflow for in vivo nintedanib studies.

Experimental Protocols

Protocol 1: Preparation and Administration of Nintedanib via Oral Gavage

Materials:

- Nintedanib powder
- Vehicle (e.g., distilled water, 0.5% (w/v) hydroxyethylcellulose (HEC) in water, or 20% (w/v) Hydroxypropyl- β -cyclodextrin (HP- β -CD) in saline)
- Mortar and pestle (optional, for initial powder dispersion)
- Magnetic stirrer and stir bar
- Weighing scale
- Appropriate sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches, ball-tipped)
- Syringes (1 mL)

Procedure:

- Dosage Calculation: Calculate the total amount of nintedanib required based on the number of mice, their average body weight, the desired dose (mg/kg), and the dosing volume (typically 5-10 mL/kg).
- Vehicle Preparation:
 - For 0.5% HEC: Slowly add 0.5 g of HEC to 100 mL of distilled water while stirring continuously with a magnetic stirrer until fully dissolved. This may take several hours.
 - For 20% HP- β -CD: Dissolve 20 g of HP- β -CD in 100 mL of sterile saline.
- Nintedanib Suspension:
 - Weigh the calculated amount of nintedanib powder.

- If necessary, use a mortar and pestle to grind the powder to a fine consistency to aid in suspension.
- Gradually add the vehicle to the nintedanib powder while triturating or stirring to form a homogenous suspension. Ensure there are no clumps.
- Use a magnetic stirrer to continuously agitate the suspension during the administration period to maintain uniformity.
- Administration:
 - Accurately weigh each mouse before dosing to calculate the precise volume to be administered.
 - Gently restrain the mouse.
 - Draw the calculated volume of the nintedanib suspension into a syringe fitted with an appropriate gavage needle.
 - Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
 - Monitor the mouse briefly after administration to ensure no adverse reactions.

Note on Stability: Nintedanib has low solubility in neutral aqueous solutions.^[16] It is recommended to prepare fresh suspensions daily. If storage is necessary, store protected from light at 2-8°C and re-suspend thoroughly before use.

Protocol 2: Preparation and Administration of Nintedanib via Intraperitoneal (IP) Injection

Materials:

- Nintedanib powder
- Vehicle (e.g., sterile Phosphate-Buffered Saline (PBS), DMSO and saline mixture)
- Vortex mixer

- Sterile syringes (1 mL)
- Sterile needles (e.g., 25-27 gauge)

Procedure:

- Dosage Calculation: Calculate the required amount of nintedanib based on the dose, number of animals, and injection volume (typically 100-200 μ L).
- Solution Preparation:
 - For PBS: Due to low aqueous solubility, direct suspension in PBS might be challenging. Sonication may be required to achieve a fine, homogenous suspension.
 - For DMSO/Saline: Dissolve nintedanib in a small volume of DMSO first, then dilute to the final concentration with sterile saline.[\[11\]](#) For example, dissolve the daily dose for a group of mice in a minimal volume of DMSO and then bring it to the final volume with saline. Ensure the final concentration of DMSO is non-toxic to the animals (typically <5-10%).
- Administration:
 - Weigh each mouse to determine the exact injection volume.
 - Gently restrain the mouse to expose the abdomen.
 - Draw the calculated volume of the nintedanib solution into a sterile syringe.
 - Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
 - Inject the solution into the peritoneal cavity.
 - Observe the mouse for any signs of distress post-injection.

Protocol 3: Administration of Nintedanib via Medicated Diet

Procedure:

- **Dosage Calculation:** Determine the required concentration of nintedanib in the feed (g/kg of diet) based on the average daily food consumption of the mice (typically 3-5 g per mouse) and the target dose in mg/kg/day.
- **Diet Preparation:**
 - This is typically done by a specialized animal diet provider. The nintedanib is incorporated into the standard chow during the manufacturing process to ensure homogenous distribution.
 - Alternatively, for smaller-scale studies, a custom diet can be prepared by mixing the calculated amount of nintedanib with powdered chow. A binding agent may be necessary to re-formulate the pellets.
- **Administration:**
 - Provide the medicated diet ad libitum to the treatment group.
 - Ensure a control group receives the same diet without the addition of nintedanib.
 - Monitor food consumption regularly to estimate the actual dose received by the animals.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the procedures based on their specific experimental needs and in accordance with their institution's animal care and use guidelines.

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